molecular formula C11H14BrN3O2 B1408872 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine CAS No. 1289009-34-2

3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

Cat. No.: B1408872
CAS No.: 1289009-34-2
M. Wt: 300.15 g/mol
InChI Key: FKJQCCWDMCDXPQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine is a versatile chemical intermediate primarily employed in pharmaceutical research and development. This compound features a pyridine core that is highly substituted with a bromo group, a nitro group, and a 4-methylpiperidine moiety, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a building block in medicinal chemistry for constructing potential kinase inhibitors. The bromo substituent is a reactive handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities. Concurrently, the nitro group can be readily reduced to an aniline, providing a second site for diversification or for interacting with biological targets. The incorporation of the 4-methylpiperidine group is a common strategy in drug design to influence the pharmacokinetic and physicochemical properties of a candidate drug, such as its solubility and metabolic stability. Researchers value this compound for its utility in generating targeted libraries of compounds for high-throughput screening against various disease models, accelerating the discovery of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-10(12)6-9(7-13-11)15(16)17/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJQCCWDMCDXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Synthesis of the Pyridine Core

The core structure, 3-bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine, is typically synthesized starting from substituted pyridine precursors. The process involves selective nitration and halogenation steps:

  • Nitration of Pyridine Derivatives :
    The nitration of pyridine compounds such as 2,5-dibromo-3-nitropyridine is achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions, favoring substitution at specific positions on the pyridine ring.

  • Bromination :
    Bromination is performed on the pyridine ring using bromine in acetic acid or similar solvents, often at room temperature or slightly elevated temperatures, to introduce the bromine atom at the 3-position selectively.

Introduction of the 4-Methylpiperidin-1-yl Group

The key step involves nucleophilic substitution or coupling to attach the 4-methylpiperidin-1-yl group:

  • Amine Substitution via Nucleophilic Aromatic Substitution (SNAr) :
    The 4-methylpiperidine derivative, often prepared separately, undergoes nucleophilic attack on the activated pyridine ring, specifically at the 2-position, facilitated by electron-withdrawing groups such as nitro and bromine substituents.

  • Coupling Reactions :
    Alternatively, a Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of the piperidine is coupled with a halogenated pyridine precursor in the presence of a palladium catalyst, under inert atmosphere and elevated temperature.

Introduction of the Nitro Group at the 5-Position

The nitro group is introduced via electrophilic aromatic substitution:

  • Electrophilic Nitration :
    Using concentrated nitric acid or mixed acid conditions, nitration occurs predominantly at the 5-position of the pyridine ring, owing to the directing effects of existing substituents.

Reaction Conditions and Reagents

Step Reagents Solvent Temperature Notes
Nitration HNO₃ / H₂SO₄ - 0-25°C Controlled to prevent over-nitration
Bromination Br₂ / AcOH Acetic acid Room temperature Selectivity for 3-position
Nucleophilic substitution 4-methylpiperidine DMF or DMSO 80-120°C Facilitates SNAr at 2-position
Suzuki coupling Boronic acid derivative Toluene / Dioxane 80-100°C Pd catalyst, base (e.g., K₂CO₃)

Key Research Findings and Optimizations

  • Selective Halogenation :
    Bromination conditions are optimized to favor substitution at the 3-position without affecting other sites, often using excess bromine and acetic acid.

  • Coupling Efficiency :
    Suzuki coupling reactions have demonstrated high yields (~75-85%) when catalyzed with Pd(PPh₃)₄ or Pd(dppf)Cl₂, with reaction times ranging from 12 to 24 hours.

  • Purification :
    Final compounds are purified via column chromatography or recrystallization, with characterization confirmed through NMR, MS, and IR spectroscopy.

Summary of the Overall Synthetic Route

Pyridine precursor → Nitration at 5-position → Bromination at 3-position → Nucleophilic substitution with 4-methylpiperidine at 2-position → Purification and characterization

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).

    Oxidation: Potassium permanganate, solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 3-Amino-2-(4-methylpiperidin-1-yl)-5-nitropyridine.

    Oxidation: This compound carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets such as receptors or enzymes involved in various diseases. For instance, derivatives of nitropyridine compounds have shown promise in targeting specific pathways in cancer treatment, particularly in inhibiting protein tyrosine phosphatase (PTP) enzymes like SHP-2, which are implicated in several cancers including leukemia and solid tumors .

Case Studies
Recent studies have demonstrated that modifications of nitropyridine derivatives can lead to enhanced biological activity. For example, research has indicated that certain nitropyridine derivatives exhibit anti-inflammatory and anti-cancer properties, making them candidates for further development as therapeutic agents .

Organic Synthesis

Synthetic Intermediates
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be utilized in substitution reactions to create various functionalized pyridine derivatives. These derivatives are essential in the synthesis of pharmaceuticals and agrochemicals.

Reactions and Mechanisms
The compound can undergo several types of reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to diverse derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, providing another route to synthesize biologically active compounds .

Materials Science

Polymer Chemistry
In materials science, this compound is explored for its potential use in creating polymers with specific properties. Its ability to participate in polymerization reactions makes it a candidate for developing specialty materials that require specific mechanical or thermal properties.

Case Studies and Applications
Research has shown that incorporating nitropyridine units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .

Table: Summary of Applications

Application AreaDescriptionExamples of Use
Medicinal ChemistryPotential drug development targeting cancer and inflammatory diseasesInhibitors of SHP-2 for cancer treatment
Organic SynthesisIntermediate for synthesizing complex organic moleculesSubstitution and reduction reactions to create functionalized derivatives
Materials ScienceDevelopment of polymers with enhanced propertiesSpecialty materials for high-performance applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The nitro group can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Key Observations :

  • Difluoromethyl analogs : The electron-withdrawing CF₂ group enhances electrophilicity at position 2, contrasting with the electron-donating piperidine moiety in the target compound .
  • Hydroxyl-substituted derivatives : The presence of a hydroxyl group (e.g., 5-Bromo-4-methyl-3-nitropyridin-2-ol) increases hydrogen-bonding capacity, affecting solubility and crystallinity .

Physical and Chemical Properties

Melting Points and Stability

  • 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2): Melting point = 208–210°C, significantly higher than non-aminated analogs due to intermolecular hydrogen bonding .
  • 3-Bromo-2-hydrazinyl-5-nitropyridine : High thermal stability, suitable for high-temperature reactions, though specific melting points are unreported .

Electronic Effects

  • The nitro group at position 5 strongly withdraws electrons, directing electrophilic attacks to positions 4 and 4. Piperidin-1-yl groups at position 2 donate electrons via resonance, moderating the nitro group’s deactivating effect .

Common Methods for Nitropyridine Derivatives

  • Methoxy-pyridine synthesis : Nitration of 2-methoxy-4-methylpyridine yields 2-methoxy-4-methyl-5-nitropyridine (95% yield), a precursor for bromination .
  • Bromination strategies : Direct bromination of 2-substituted nitropyridines using PBr₃ or HBr/AcOH is prevalent, though regioselectivity depends on substituent electronic effects .

Nucleophilic Substitution

  • The bromine atom at position 3 is susceptible to substitution. Piperidin-1-yl groups at position 2 may stabilize intermediates via resonance, enhancing reaction rates compared to methyl or CF₂ analogs .
  • Example : Suzuki coupling with aryl boronic acids to generate biaryl derivatives for drug discovery .

Computational Insights

  • Density-functional theory (DFT) studies (e.g., B3LYP functional) predict electron density distributions, aiding in understanding regioselectivity and reaction mechanisms .

Biological Activity

3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by its unique structure that includes a bromine atom, a nitro group, and a piperidine moiety, has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14BrN3O2
  • Molecular Weight : 288.14 g/mol
  • Structure : The presence of both bromine and nitro groups significantly enhances reactivity, making it a valuable intermediate in organic synthesis.

Enzyme Inhibition

This compound exhibits significant biological activity as an inhibitor of specific enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can influence drug interactions and metabolic pathways, making this compound relevant in pharmacological research.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 Value (µM)
Cytochrome P450Competitive[Value Not Provided]
AcetylcholinesteraseMixed0.22
ButyrylcholinesteraseCompetitive0.42

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or enzymes, leading to cell death. The nitro group can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components .

The mechanism of action for this compound varies based on its application:

  • As an Antimicrobial Agent : It disrupts bacterial cell membranes and enzymatic functions.
  • As an Enzyme Inhibitor : It binds to active sites on target enzymes, altering their functionality and affecting metabolic processes.

Cellular Effects

Studies suggest that this compound may influence cell signaling pathways, gene expression, and cellular metabolism. This modulation can lead to various physiological effects, potentially impacting cancer cell proliferation and apoptosis.

Study on Cytochrome P450 Inhibition

A detailed investigation into the inhibition of cytochrome P450 enzymes revealed that this compound significantly alters drug metabolism profiles. This study employed molecular docking techniques to elucidate the binding interactions between the compound and the enzyme active sites.

Antimicrobial Efficacy Assessment

In vitro studies demonstrated the compound's effectiveness against various bacterial strains. The results indicated a dose-dependent relationship between the concentration of the compound and its antimicrobial activity, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Applications in Drug Discovery

The unique properties of this compound make it a promising candidate in drug development:

  • Lead Compound Development : Its ability to inhibit key enzymes positions it as a lead compound for further modifications to enhance efficacy and selectivity.
  • Antimicrobial Drug Formulation : Its antimicrobial properties could be harnessed in formulating new antibiotics or adjunct therapies for existing treatments.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group at the 5-position, which activates the pyridine ring for substitution. A common approach involves reacting 2-Bromo-5-nitropyridine (CAS 4487-59-6) with 4-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ to deprotonate the piperidine . Key parameters include:

  • Temperature : 80–120°C for 12–24 hours.
  • Molar ratio : 1:1.2 (bromopyridine:amine) to ensure complete substitution.
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Basic: How can researchers validate the structural integrity of this compound?

Robust characterization requires a multi-technique approach:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns. For example, the absence of the original bromine proton (if replaced) and shifts corresponding to the piperidinyl group .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
  • X-ray crystallography : Resolve ambiguity in regiochemistry, especially if competing substitution pathways exist .
  • Elemental analysis : Verify C, H, N, and Br content against theoretical values.

Advanced: How does the nitro group influence regioselectivity in further functionalization?

The nitro group at the 5-position strongly directs electrophilic and nucleophilic reactions to specific sites:

  • Meta-directing : Electrophiles (e.g., nitration, halogenation) target the 3-position due to the nitro group’s electron-withdrawing effect.
  • Steric effects : The 4-methylpiperidinyl group at the 2-position may hinder reactions at adjacent positions (e.g., 1- or 3-positions).
    For example, attempts to introduce a sulfonyl group via electrophilic substitution may yield 3-sulfonyl derivatives, confirmed by NOESY NMR to assess proximity .

Advanced: What stability challenges arise under acidic/basic conditions?

The compound’s stability is critical for storage and reaction design:

  • Acidic conditions : Protonation of the piperidinyl nitrogen may lead to ring-opening or decomposition. Testing in 0.1M HCl at 25°C for 24 hours (monitored via TLC) is recommended .
  • Basic conditions : The nitro group can undergo reduction in strongly basic environments (e.g., NaOH/EtOH), forming unwanted amine byproducts. Use mild bases (e.g., NaHCO₃) for workup .
  • Thermal stability : DSC analysis (mp 137–141°C for the precursor 2-Bromo-5-nitropyridine) suggests decomposition above 200°C .

Advanced: How should researchers address contradictory reactivity data in literature?

Discrepancies in reported yields or byproducts often stem from subtle experimental variations:

  • Solvent polarity : DMF vs. DMSO can alter reaction rates and selectivity.
  • Catalyst traces : Trace metals (e.g., from stainless steel reactors) may catalyze side reactions.
  • Reproducibility : Replicate key steps (e.g., substitution, purification) across multiple batches and compare via HPLC-MS to identify impurities .

Advanced: What computational tools aid in predicting bioactivity or reaction pathways?

  • DFT calculations : Model electronic effects (e.g., charge distribution at the bromine site) to predict substitution kinetics. Software: Gaussian or ORCA .
  • Molecular docking : Screen for potential kinase inhibition (e.g., MAPK or EGFR targets) using the nitro group as a hydrogen-bond acceptor. Tools: AutoDock Vina or Schrödinger .
  • Retrosynthetic analysis : Tools like Synthia or Reaxys propose alternative routes (e.g., Pd-catalyzed coupling for bromine replacement) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Reactant of Route 2
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3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

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